molecular formula C18H14FNO3 B5852189 4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5852189
M. Wt: 311.3 g/mol
InChI Key: HNTKCFBJYMCWKU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazolone family. This compound has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may work by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body. When a cell is damaged or no longer needed, it undergoes apoptosis to prevent the spread of damaged cells. Studies have shown that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have the potential to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of more efficient synthesis methods to make this compound more readily available for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human trials.
Conclusion:
This compound is a chemical compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While the mechanism of action of this compound is not fully understood, studies have shown that it has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl 2-aminooxyacetate to form 4-fluoro-N-(2-hydroxyethylidene)benzohydrazide. This intermediate is then reacted with 4-ethoxybenzaldehyde to form the final product, this compound.

Scientific Research Applications

4-(4-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-2-22-15-9-3-12(4-10-15)11-16-18(21)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTKCFBJYMCWKU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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